3-(azepane-1-carbonyl)-1-[(2-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that may contribute to its biological activity, making it a subject of interest in various research fields.
The compound can be sourced from specialized chemical suppliers like BenchChem and LabChem, which provide high-purity research chemicals suitable for laboratory use. The molecular formula for this compound is C23H26N4O, with a molecular weight of approximately 374.5 g/mol.
This compound falls under the category of benzothiadiazine derivatives, which are known for their diverse biological activities. It is classified as a potential pharmacological agent due to its structural features that may interact with biological targets.
The synthesis of 3-(azepane-1-carbonyl)-1-[(2-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction times to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 3-(azepane-1-carbonyl)-1-[(2-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can be represented using various notations:
CC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C
InChI=1S/C23H26N4O/c1-16-7-10-18(11-8-16)26-21-19-12-9-17(2)25-22(19)24-15-20(21)23(28)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,25,26)
The compound's molecular formula is C23H26N4O, indicating it contains 23 carbon atoms, 26 hydrogen atoms, four nitrogen atoms, and one oxygen atom. The molecular weight is approximately 374.5 g/mol.
The compound may participate in various chemical reactions typical for benzothiadiazine derivatives. These include:
Reactions involving this compound should be conducted under controlled conditions to avoid side reactions. Monitoring reactions through thin-layer chromatography (TLC) can help assess progress and yield.
The mechanism of action for 3-(azepane-1-carbonyl)-1-[(2-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds within this class may exhibit anti-inflammatory or analgesic properties by modulating pathways involved in pain perception or inflammation.
The physical properties of this compound include:
Key chemical properties include:
Studies on similar compounds suggest stability under standard laboratory conditions but may require protection from moisture or light.
3-(azepane-1-carbonyl)-1-[(2-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has potential applications in:
Research into its pharmacological effects continues to expand its potential applications in therapeutic areas such as analgesia and anti-inflammatory treatments .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: